molecular formula C11H13N3S B13270231 [1-(Pyridin-4-yl)ethyl](1,3-thiazol-5-ylmethyl)amine

[1-(Pyridin-4-yl)ethyl](1,3-thiazol-5-ylmethyl)amine

Cat. No.: B13270231
M. Wt: 219.31 g/mol
InChI Key: AHUNGTDWQMEIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-4-yl)ethylamine is a heterocyclic compound that features both pyridine and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and chemical reactivity. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-yl)ethylamine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method includes the reaction of 2-aminothiazole with 4-pyridinecarboxaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-70°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-yl)ethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, 1-(Pyridin-4-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is often used in the design of enzyme inhibitors and receptor modulators .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They have been investigated for their antimicrobial, antiviral, and anticancer activities .

Industry

Industrially, 1-(Pyridin-4-yl)ethylamine is used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)ethylamine involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 1-(Pyridin-4-yl)ethylamine is unique due to its specific combination of pyridine and thiazole rings.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

1-pyridin-4-yl-N-(1,3-thiazol-5-ylmethyl)ethanamine

InChI

InChI=1S/C11H13N3S/c1-9(10-2-4-12-5-3-10)14-7-11-6-13-8-15-11/h2-6,8-9,14H,7H2,1H3

InChI Key

AHUNGTDWQMEIPW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NCC2=CN=CS2

Origin of Product

United States

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